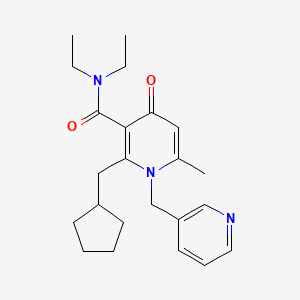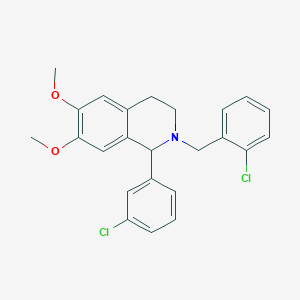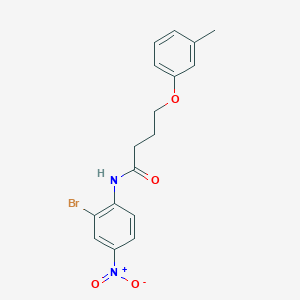![molecular formula C22H22O5 B5049983 ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5049983.png)
ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EBMOC, and it is synthesized by the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide and ethyl 2-bromoacetate.
Wirkmechanismus
The mechanism of action of EBMOC is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. EBMOC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, EBMOC can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EBMOC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EBMOC can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of topoisomerase II. In vivo studies have shown that EBMOC can inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EBMOC is its potential as a versatile building block for the synthesis of functional materials. EBMOC can be easily modified to introduce different functional groups, making it a useful tool for materials science research. However, the synthesis of EBMOC is a multi-step process that requires expertise in organic chemistry, and the compound can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for EBMOC research. One area of interest is the development of new anticancer agents based on the structure of EBMOC. Researchers are also exploring the use of EBMOC as a probe for studying protein-ligand interactions. In addition, EBMOC is being investigated as a building block for the synthesis of functional materials with applications in fields such as electronics, energy, and catalysis.
Synthesemethoden
The synthesis of EBMOC involves a multi-step process that requires expertise in organic chemistry. The reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide and ethyl 2-bromoacetate in the presence of potassium carbonate and dimethylformamide (DMF) leads to the formation of EBMOC. The reaction is carried out under reflux conditions for several hours, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
EBMOC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, EBMOC has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, EBMOC has been used as a probe to study the interaction between proteins and small molecules. In materials science, EBMOC has been explored as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
ethyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-25-21(23)15(3)26-17-10-11-18-14(2)19(22(24)27-20(18)13-17)12-16-8-6-5-7-9-16/h5-11,13,15H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFKDEBRZDWNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5049907.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5049908.png)
![2-methyl-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5049912.png)

![5-hydroxy-2-[(3-phenyl-2-butenoyl)amino]benzoic acid](/img/structure/B5049922.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5049926.png)
![5-{[5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049934.png)
![ethyl 4-[({[1-(acryloylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5049940.png)
![4-{2-[(pentafluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5049953.png)
![5-[(1-methyl-1H-indol-2-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049955.png)


![N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5049977.png)
![2-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049988.png)